molecular formula C17H23FN2O2 B4444158 N-(sec-butyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

N-(sec-butyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No.: B4444158
M. Wt: 306.37 g/mol
InChI Key: HEXKEJRYGFDCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide, also known as BMS-986177, is a small molecule drug that belongs to the class of piperidinecarboxamide compounds. It is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1), which is involved in the regulation of immune cell trafficking and inflammation. BMS-986177 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases.

Mechanism of Action

N-(sec-butyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide acts as a potent and selective antagonist of the S1P1 receptor, which is expressed on the surface of immune cells, including lymphocytes. The S1P1 receptor plays a critical role in regulating immune cell trafficking and inflammation by controlling the egress of lymphocytes from lymphoid organs and their migration to peripheral tissues. By blocking S1P1 signaling, this compound reduces the number of circulating lymphocytes and their infiltration into inflamed tissues, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including reducing the number of circulating lymphocytes, decreasing pro-inflammatory cytokine production, and reducing tissue damage in animal models of inflammatory and autoimmune diseases. The drug has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has several advantages for laboratory experiments, including its high potency and selectivity for the S1P1 receptor, which allows for precise modulation of immune cell trafficking and inflammation. The drug also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which allows for convenient dosing and sustained drug exposure. However, one limitation of this compound is its relatively high cost, which may limit its use in certain laboratory settings.

Future Directions

There are several future directions for research on N-(sec-butyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide, including further preclinical and clinical studies to evaluate its safety and efficacy in various inflammatory and autoimmune diseases. Additionally, studies are needed to elucidate the precise mechanisms underlying the drug's effects on immune cell trafficking and inflammation, as well as its potential interactions with other drugs and therapies. Finally, there is a need for the development of novel S1P1 receptor antagonists with improved pharmacokinetic and pharmacodynamic properties, which may provide additional therapeutic options for patients with inflammatory and autoimmune diseases.

Scientific Research Applications

N-(sec-butyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, including multiple sclerosis, psoriasis, inflammatory bowel disease, and rheumatoid arthritis. The drug has shown promising results in preclinical studies, demonstrating its ability to selectively block S1P1 signaling and reduce immune cell trafficking and inflammation.

Properties

IUPAC Name

N-butan-2-yl-1-(3-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c1-3-12(2)19-16(21)13-7-9-20(10-8-13)17(22)14-5-4-6-15(18)11-14/h4-6,11-13H,3,7-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXKEJRYGFDCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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